REACTION_CXSMILES
|
Br[CH2:2][C:3](Br)([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:7]=1[F:13])[CH2:4]Br.[NH:15]1[CH:19]=[N:18][CH:17]=[N:16]1.C([O-])([O-])=O.[K+].[K+]>O>[F:13][C:7]1[CH:8]=[C:9]([F:12])[CH:10]=[CH:11][C:6]=1[CH:3]([CH2:4][N:15]1[CH:19]=[N:18][CH:17]=[N:16]1)[CH2:2][N:15]1[CH:19]=[N:18][CH:17]=[N:16]1 |f:2.3.4|
|
Name
|
1,2,3-Tribromo-2-(2,4-difluorophenyl)propane
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrCC(CBr)(C1=C(C=C(C=C1)F)F)Br
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15-18 hours with vigorous stirring
|
Duration
|
16.5 (± 1.5) h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined EtOAc phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
in vacuo and purification of the residue on a silica gel column with EtOAc and EtOH:EtOAc (1:19) as the elements
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)CN1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |